molecular formula C16H29N5O6 B14191731 L-Glutaminyl-L-alanyl-L-leucylglycine CAS No. 845510-03-4

L-Glutaminyl-L-alanyl-L-leucylglycine

Cat. No.: B14191731
CAS No.: 845510-03-4
M. Wt: 387.43 g/mol
InChI Key: FWNRYRARKPQDLH-DCAQKATOSA-N
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Description

L-Glutaminyl-L-alanyl-L-leucylglycine is a tetrapeptide composed of the amino acids glutamine, alanine, leucine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound are known for their roles in cellular functions and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-alanyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of peptide sequences in microbial systems such as Escherichia coli, followed by purification of the peptide from the microbial culture.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-alanyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.

Scientific Research Applications

L-Glutaminyl-L-alanyl-L-leucylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industrial: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-alanyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various cellular responses. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in medical nutrition and cell culture.

    L-Glutaminyl-L-alanyl-L-leucyl-L-phenylalanine: Another tetrapeptide with different amino acid composition.

Uniqueness

L-Glutaminyl-L-alanyl-L-leucylglycine is unique due to its specific sequence and the resulting properties. Its combination of amino acids provides distinct structural and functional characteristics compared to other peptides.

Properties

CAS No.

845510-03-4

Molecular Formula

C16H29N5O6

Molecular Weight

387.43 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C16H29N5O6/c1-8(2)6-11(16(27)19-7-13(23)24)21-14(25)9(3)20-15(26)10(17)4-5-12(18)22/h8-11H,4-7,17H2,1-3H3,(H2,18,22)(H,19,27)(H,20,26)(H,21,25)(H,23,24)/t9-,10-,11-/m0/s1

InChI Key

FWNRYRARKPQDLH-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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